4-Methoxy-2-(4-methoxyanilino)nicotinonitrile
Description
4-Methoxy-2-(4-methoxyanilino)nicotinonitrile is a nicotinonitrile derivative featuring a pyridine core substituted with a methoxy group at position 4 and a 4-methoxyanilino group at position 2 (Figure 1).
Properties
IUPAC Name |
4-methoxy-2-(4-methoxyanilino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-18-11-5-3-10(4-6-11)17-14-12(9-15)13(19-2)7-8-16-14/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRWSOHPCQCHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=C2C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with 2-chloronicotinonitrile under specific conditions to form the desired product . The reaction conditions often involve the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.
Chemical Reactions Analysis
4-Methoxy-2-(4-methoxyanilino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
4-Methoxy-2-(4-methoxyanilino)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular functions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Nicotinonitrile derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Key structural comparisons include:
Key Observations :
- Methoxy Position: The position of methoxy substituents significantly impacts biological activity. For instance, 3-methoxyanilino (PQ2) enhances DNA binding compared to 4-methoxyanilino (PQ3) .
- Quaternary Ammonium Salts : Piperidinium/morpholinium salts (e.g., 4a, 4b) exhibit superior molluscicidal activity due to increased membrane permeability from charged groups .
- Electron-Withdrawing Groups : Nitriles and thiolates enhance reactivity and intermolecular interactions, influencing applications in catalysis or bioactivity .
Molluscicidal Activity
- Active Compounds: Piperidinium nicotinonitrile-2-thiolate (4a) and morpholinium analog (4b) showed LC₅₀ values of 2.90 and 3.03 mg/mL, respectively, against M. cartusiana snails. Acetamiprid (reference) had LC₅₀ = 0.93 mg/mL .
- Inactive Derivatives: Replacement of the amino group with aryl amides or sulphonamide groups abolished activity, highlighting the necessity of charged or polar substituents .
DNA Binding and Cytotoxicity
- PQ2 (3-methoxyanilino): Demonstrated strong DNA binding (docking score = −9.7 kcal/mol) and cytotoxicity against HCT-116 cells, attributed to methoxy positioning .
Physicochemical Properties
- logP and Solubility: Methoxy groups enhance hydrophilicity. For example, PQ2 (logP = 2.5) exhibits better aqueous solubility than lipophilic analogs like 4-Anilino-2-(methylthio)nicotinonitrile (logP ≈ 3.1) .
- Thermal Stability: Nicotinonitriles with rigid substituents (e.g., aryl groups) display higher melting points (>200°C) due to crystalline packing .
Biological Activity
4-Methoxy-2-(4-methoxyanilino)nicotinonitrile is a synthetic organic compound with the molecular formula C14H13N3O2 and a molecular weight of 255.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile, detailing its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
The synthesis of 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile typically involves multi-step organic reactions, notably the reaction of 4-methoxyaniline with 2-chloronicotinonitrile. The resulting compound exhibits various chemical properties that facilitate its biological activity, including:
- Oxidation: Can be oxidized to form nitro or quinone derivatives.
- Reduction: Capable of undergoing reduction to form amine derivatives.
- Substitution: Engages in nucleophilic substitution reactions at methoxy groups.
Biological Activities
Research indicates that 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile possesses several notable biological activities:
Anticancer Properties
Studies have shown that derivatives of nicotinonitriles exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile have demonstrated significant inhibition of tumor cell growth, suggesting potential as anticancer agents .
Molluscicidal Activity
The compound has been investigated for its molluscicidal properties, which may be useful in controlling populations of aquatic pests that affect human health and agriculture. Research indicates that it can effectively reduce the viability of certain mollusks, which are vectors for diseases such as schistosomiasis.
Hemolytic Anemia Effects
Preliminary studies suggest that 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile may influence hemolytic anemia through its interactions with red blood cells. The mechanism appears to involve oxidative stress pathways, leading to increased hemolysis under specific conditions.
The biological effects of 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile are mediated through its ability to interact with various molecular targets:
- Electron Transfer: The compound can donate or accept electrons, forming reactive intermediates that interact with biological molecules.
- Enzyme Modulation: It may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular functions and signaling cascades.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique biological profile of 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile. For instance, other nicotinonitriles have shown varying degrees of cytotoxicity and selectivity towards different cancer cell lines. The following table summarizes key findings from comparative studies:
| Compound Name | Cytotoxicity (EC50) | Target Cancer Cell Lines | Notable Activity |
|---|---|---|---|
| 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile | TBD | A549 (lung), HCT-8 (colon) | Molluscicidal |
| Similar Compound A | <10 µM | MCF-7 (breast), HeLa (cervical) | Antitumor |
| Similar Compound B | >50 µM | PC3 (prostate), SKOV3 (ovarian) | Minimal activity |
Case Studies
-
Antitumor Efficacy Study:
A study evaluated the antitumor efficacy of various nicotinonitriles, including derivatives similar to 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile. Results indicated significant inhibition of tumor growth in xenograft models, supporting further exploration into its therapeutic potential. -
Molluscicidal Assessment:
Another investigation focused on the molluscicidal effects of this compound against Biomphalaria glabrata, a known vector for schistosomiasis. The results showed a dose-dependent response with effective mortality rates observed at concentrations as low as 20 mg/L.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
